N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide
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Overview
Description
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a piperidine moiety, and a benzamide group. Its unique chemical configuration makes it a subject of interest for various scientific research applications, particularly in the development of anti-inflammatory and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzamide ring.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s binding to the active site of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide stands out due to its specific combination of a benzothiazole ring, a piperidine moiety, and a benzamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research .
Biological Activity
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been studied for its diverse biological activities, including antibacterial, anti-tumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClFN3S, with a molecular weight of approximately 295.79 g/mol. Its structure includes a piperidine ring and a benzothiazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethanamine with appropriate chlorinated and fluorinated benzamides under mild conditions using solvents such as dimethylformamide (DMF). Methods such as hydroxybenzotriazole (HOBT) and EDC coupling have been employed to enhance yields and purity .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .
Anti-tumor Activity
Several studies have evaluated the anti-tumor effects of this compound on human cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Methods : The MTT assay was employed to assess cell viability, while flow cytometry was used to evaluate apoptosis and cell cycle progression.
Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines. The expression levels of inflammatory factors such as IL-6 and TNF-α were also reduced, highlighting its potential in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles associated with tumor growth and inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Anti-tumor activity against A431 and A549 |
Compound 4i | N-(2, 6-dichlorophenyl) benzo[d]thiazole | Significant anticancer activity in various cell lines |
This table illustrates how modifications in the benzothiazole nucleus can influence biological activity, with this compound standing out due to its unique structural features .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZTXVIOBBRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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